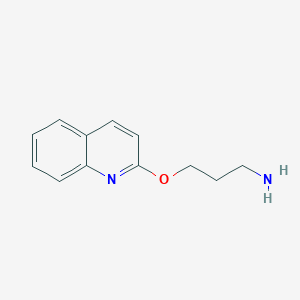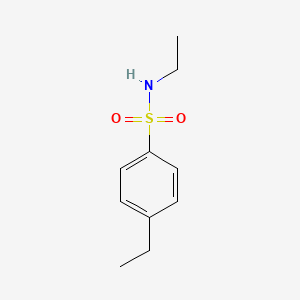
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a bromomethyl and ethylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran typically involves the reaction of a bromomethylated cyclohexane derivative with tetrahydrofuran under specific conditions. One common method involves the use of triphenylphosphine and bromine to introduce the bromomethyl group . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The tetrahydrofuran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like potassium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted tetrahydrofuran derivatives, while oxidation reactions may produce ketones or aldehydes .
Aplicaciones Científicas De Investigación
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1,2-dimethylcyclohexane: Similar in structure but lacks the tetrahydrofuran ring.
3-(Bromomethyl)heptane: Contains a bromomethyl group but differs in the overall structure and functional groups.
Uniqueness
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran is unique due to the presence of both a bromomethyl group and a tetrahydrofuran ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H23BrO2 |
|---|---|
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
3-[1-(bromomethyl)-4-ethylcyclohexyl]oxyoxolane |
InChI |
InChI=1S/C13H23BrO2/c1-2-11-3-6-13(10-14,7-4-11)16-12-5-8-15-9-12/h11-12H,2-10H2,1H3 |
Clave InChI |
XIDCJPYOSSUJML-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)(CBr)OC2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


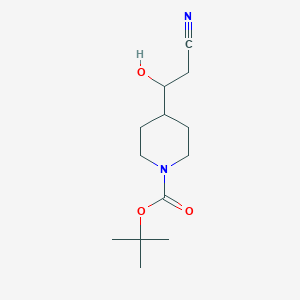

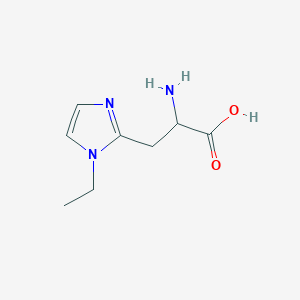
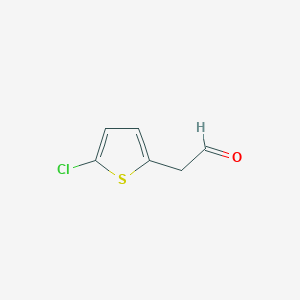
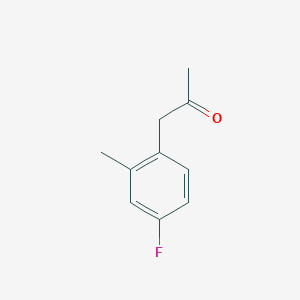
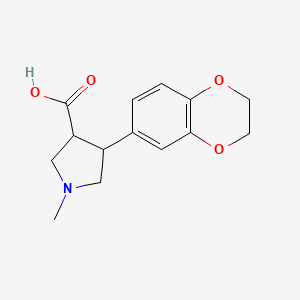
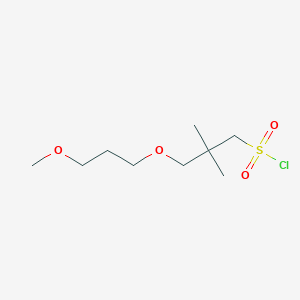

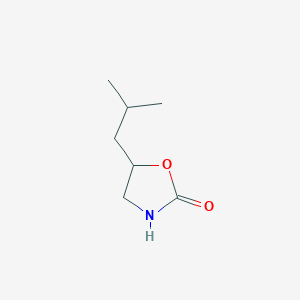
![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)

![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
